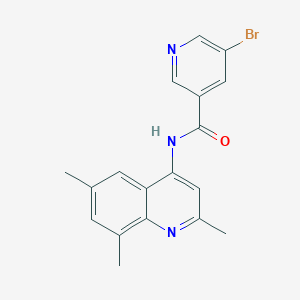
5-bromo-N-(2,6,8-trimethylquinolin-4-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, but specific information about the molecular structure of 5-bromo-N-(2,6,8-trimethylquinolin-4-yl)nicotinamide is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, and other characteristics. Specific information about the physical and chemical properties of 5-bromo-N-(2,6,8-trimethylquinolin-4-yl)nicotinamide is not available in the searched resources .Scientific Research Applications
Nicotinamide N-Methyltransferase (NNMT) Inhibition
NNMT is a pivotal enzyme that catalyzes the N-methylation of nicotinamide and other pyridines, influencing several metabolic and chronic disease conditions. The identification of small molecule inhibitors, including quinolinium analogues, demonstrates a promising approach for designing drugs to treat conditions characterized by abnormal NNMT activity. These studies provided insights into the structure-activity relationships (SARs) and highlighted the potential of quinolinium-based compounds for NNMT inhibition (Neelakantan et al., 2017).
Fluorescent Brightening Agents
Quinoline derivatives have been explored for their utility as fluorescent brightening agents. The synthesis of various quinoline compounds, including those incorporating bromo groups, has shown potential applications in enhancing the brightness of materials. This area of research opens avenues for developing new materials with improved optical properties (Rangnekar & Shenoy, 1987).
Photolabile Protecting Groups
Brominated quinolines have been investigated as photolabile protecting groups for carboxylic acids. These compounds offer enhanced sensitivity to multiphoton excitation, making them suitable for applications in biological research where precise spatial and temporal control of molecule release is required. The study highlights the potential of brominated hydroxyquinolines in developing new tools for biological experiments (Fedoryak & Dore, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-(2,6,8-trimethylquinolin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-10-4-11(2)17-15(5-10)16(6-12(3)21-17)22-18(23)13-7-14(19)9-20-8-13/h4-9H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELGRZFKXKNOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC(=CN=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2,6,8-trimethylquinolin-4-yl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2417798.png)
![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2417802.png)
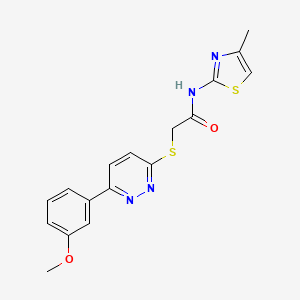
![(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2417805.png)

![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)

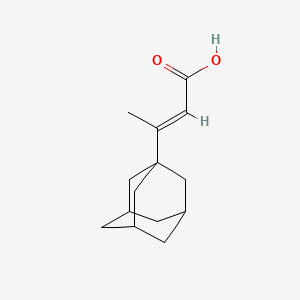
![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)
![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)
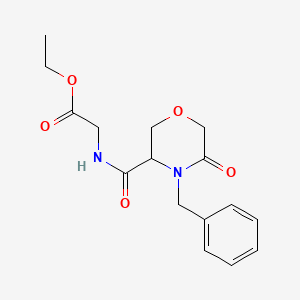
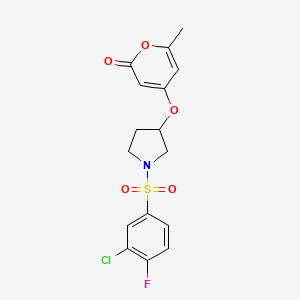
![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2417819.png)
![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)